4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane” is a boronic acid derivative . It is an important compound in the field of organic synthesis .
Synthesis Analysis
The compound has been prepared by the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method is considered a gentle and efficient route to the synthesis of this compound .Molecular Structure Analysis
The compound has been characterized by a single crystal X-ray diffraction study . It crystallized in the monoclinic space group P21/c, with cell parameters a=16.0728(8) Å, b=9.8884(5) Å, and c=10.1926(5) Å, β=92.067(1)°, Z=4, and V=1618.90(14) Å^3 . No significant intramolecular or intermolecular interaction is observed with the Lewis acidic boron atom .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Moreover, it can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 127.98 . It has a refractive index n20/D of 1.396 (lit.) . Its boiling point is 42-43 °C/50 mmHg (lit.) and it has a density of 0.882 g/mL at 25 °C (lit.) . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Electrochemical Properties
The electrochemical behavior of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, reveals a lower oxidation potential compared to organoboranes. This compound demonstrates the β-effect of organoborate, indicating its potential for selective electrochemical applications and the anodic substitution reaction yielding selectively substituted products (Tanigawa et al., 2016).
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, a compound closely related to the one , provides insights into its crystal structure and potential for chemical modifications. This compound, prepared through rhodium-catalyzed hydroboration, showcases no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom, suggesting its utility in the precise synthesis of boron-containing compounds (Coombs et al., 2006).
Application in Organic Synthesis
4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane derivatives are crucial for the synthesis of organometallic compounds and materials with potential applications in electronics and biomedicine. For instance, pinacolylboronate-substituted stilbenes, synthesized from derivatives of this compound, are studied for their application in the synthesis of boron-capped polyenes, highlighting their relevance in materials science and potential therapeutic applications (Das et al., 2015).
Biomedical Applications
The synthesis of a new 4-substituted pyrene derivative of this compound demonstrates outstanding sensitivity and selectivity for H2O2 detection in living cells. This application underscores the compound's potential in biomedical research, specifically in developing novel functional materials for detecting cellular analytes (Nie et al., 2020).
Mechanism of Action
Target of Action
It is used to prepare aryl/heteroaryl derivatives via the formation of c-c and c-hetero bonds .
Mode of Action
The compound 4,4,5,5,-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane interacts with its targets through the formation of C-C and C-hetero bonds . This interaction results in the preparation of aryl/heteroaryl derivatives .
Biochemical Pathways
It is known to be involved in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
Result of Action
It is known to be used as a starting material in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-17-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPGLPBMZOKGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CSC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405494 | |
Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66080-23-7 | |
Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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